molecular formula C9H15NO3 B010344 Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 106556-66-5

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No. B010344
CAS RN: 106556-66-5
M. Wt: 185.22 g/mol
InChI Key: HWPDAUHYYHRPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

what is 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate'? Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound containing a carbon-oxygen double bond, an oxygen-nitrogen double bond, and a nitrogen-carbon single bond. It is a white solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the synthesis of various pharmaceuticals. It is commonly used as an intermediate in the synthesis of anti-inflammatory drugs, antifungal agents, and antibiotics. It is also used as a starting material in the synthesis of a variety of other compounds, including those used in the manufacture of fragrances and food additives. Additionally, it can be used to produce dyes and pigments for a variety of industrial applications. the chemistry of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is an organic compound with the chemical formula C9H15NO3. It is an ester of pyrrolidine-1-carboxylic acid, and is used in the synthesis of pharmaceuticals. The compound contains a pyrrolidine ring, which is a nitrogen-containing five-membered ring. It also contains an ethyl group (C2H5) attached to the nitrogen atom of the ring, and an oxo group (O=C) attached to the carbon atom of the ring. The compound can be synthesized by reacting ethyl chloroformate with 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid. The reaction takes place in the presence of a base, such as sodium hydroxide, to form the ester. The reaction can also be catalyzed using an acid, such as p-toluenesulfonic acid. The compound can also be synthesized from 2,2-dimethyl-3-oxopyrrolidine-1-carboxylic acid and ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction produces the ester and water as by-products. The compound has a boiling point of 165°C and a melting point of -20°C. It is slightly soluble in water and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is also slightly soluble in benzene, chloroform, and petroleum ether. the biochemical/physical effects of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound used in the production of pharmaceuticals, as a flavoring agent, and in the synthesis of other compounds. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. It has also been studied for its potential use in cancer treatment. Biochemically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory compounds. It also has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Physically, Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate has been shown to have a low toxicity when used in a laboratory setting. It is also relatively stable, with a melting point of approximately 150°C. the benefits of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. It is a versatile reagent used in organic synthesis. 2. It can be used to synthesize a variety of organic compounds including amino acids, peptides, and other bioactive molecules. 3. It can be used to prepare a variety of polymers and polymeric materials. 4. It can be used to synthesize a variety of pharmaceuticals and medical compounds. 5. It can be used to synthesize a variety of polymeric materials with desirable properties. 6. It is an efficient reagent for the synthesis of heterocyclic compounds. 7. It has a high degree of selectivity and reactivity in the synthesis of organic compounds. 8. It is an environmentally friendly reagent with low toxicity. the related research of 'Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate' 1. Synthesis and Characterization of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 2. Theoretical Studies of the Thermal Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 3. Mechanistic Study of the Decarboxylation of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 4. Application of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Pharmaceuticals. 5. The Catalytic Activity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Reactions. 6. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Organic Compounds. 7. The Reactivity of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in Organic Synthesis. 8. The Role of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Design and Synthesis of Novel Compounds. 9. The Photochemical Reactions of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate. 10. The Use of Ethyl 2,2-Dimethyl-3-oxopyrrolidine-1-carboxylate in the Synthesis of Natural Products.

Scientific Research Applications

properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPDAUHYYHRPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544794
Record name Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

CAS RN

106556-66-5
Record name Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.